molecular formula C16H12FNO3 B2745919 (E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide CAS No. 609792-99-6

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide

Cat. No. B2745919
CAS RN: 609792-99-6
M. Wt: 285.274
InChI Key: QMTWBTMTHHABNZ-QPJJXVBHSA-N
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Description

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. It is a potent agonist for the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. FUB-APINACA was first synthesized in 2013 and has gained popularity as a recreational drug due to its psychoactive effects. However, in recent years, FUB-APINACA has also been studied for its potential scientific research applications.

Scientific Research Applications

Heterocyclic Synthesis

Compounds structurally related to "(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide" have been explored as precursors in heterocyclic synthesis. For instance, N-Benzoyl β,β-difluoroenamides have shown unique electrophilic reactivity due to the presence of two fluorine atoms at the β-position of the enamide moiety. This property has been utilized in the nucleophilic vinylic substitution (S(N)V) reaction directed toward the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones (Meiresonne et al., 2015).

Pharmacological Evaluation

In pharmacological research, similar compounds have been synthesized and evaluated for their binding affinity and intrinsic activity at melatonin receptors. For example, a series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides exhibited modest to high selectivity for MT2 receptors, acting as partial agonists or antagonists (Mesangeau et al., 2011).

Crystal Structure Analysis

The crystal structure of compounds similar to "(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide" has been analyzed to understand their molecular configuration. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide was determined, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).

Sensing Mechanisms

The sensing mechanism of chemosensors structurally related to "(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide" has been studied using DFT/TDDFT methods. The analysis focused on the excited state intramolecular proton transfer (ESIPT) process, providing insights into the fluorescent sensing mechanism (Chen et al., 2014).

Antimicrobial Properties

Research on similar compounds has also explored their potential as antimicrobial agents. For instance, acylthioureas with fluorine or chlorine substituents demonstrated significant anti-pathogenic activity, particularly against strains known for their ability to grow in biofilms, indicating the potential for the development of novel anti-microbial agents (Limban et al., 2011).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-12-3-1-2-11(8-12)4-7-16(19)18-13-5-6-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTWBTMTHHABNZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide

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